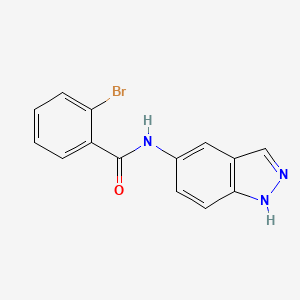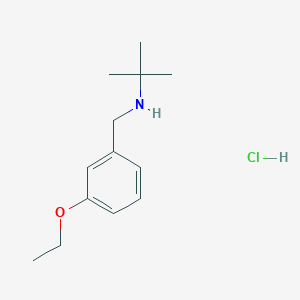![molecular formula C20H22FNO2 B5315907 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the promotion of neuroprotection, the improvement of cognitive function, and the modulation of neurotransmitter systems in the brain. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its potential therapeutic applications in various fields of medicine. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. Another direction is to elucidate its exact mechanism of action, which may provide insights into the development of new drugs targeting the sigma-1 receptor. Additionally, further studies are needed to optimize the synthesis method of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol and to improve its solubility in water for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol involves several steps, including the preparation of 3-hydroxybenzaldehyde, 4-fluoroacetophenone, and 1-benzylpiperidin-2-one. These three compounds are then reacted in the presence of a base to form 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. The yield of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is approximately 40%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has shown potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-18-10-8-15(9-11-18)6-7-16-3-2-12-22(14-16)20(24)17-4-1-5-19(23)13-17/h1,4-5,8-11,13,16,23H,2-3,6-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJCMJKTABNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)

![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)